AFQ-056 racemate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFQ-056 racemate involves the chemical derivatization of a lead compound discovered through high-throughput screening (HTS). The process includes several steps, such as the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
AFQ-056 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
AFQ-056 racemate has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool compound to study the mGluR5 receptor and its role in neurotransmission
Biology: Investigated for its effects on neuronal signaling and synaptic plasticity
Medicine: Explored as a treatment for Fragile X syndrome, Levodopa-induced dyskinesia, and other neurological disorders
Industry: Utilized in the development of new therapeutic agents targeting mGluR5
Comparison with Similar Compounds
AFQ-056 racemate is compared with other mGluR5 antagonists, such as:
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A prototypic mGluR5 antagonist with similar pharmacological properties.
MRZ-8456: Another mGluR5 antagonist developed for the treatment of motor complications in Parkinson’s disease.
Basimglurant: A structurally related compound with similar therapeutic potential.
This compound is unique due to its improved pharmacokinetic profile and efficacy in preclinical models of Fragile X syndrome and Levodopa-induced dyskinesia .
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methane;methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C19H23NO3.CH4/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2;/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3;1H4/t16-,17-,19-;/m1./s1 |
InChI Key |
YWMIKZVWGKYQIW-KXPMFKKKSA-N |
Isomeric SMILES |
C.CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O |
Canonical SMILES |
C.CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O |
Origin of Product |
United States |
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